![molecular formula C21H34N2O3 B247579 4-METHYL-1'-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-1,4'-BIPIPERIDINE](/img/structure/B247579.png)
4-METHYL-1'-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-1,4'-BIPIPERIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine is a complex organic compound that features a bipiperidine structure with a 2,4,5-trimethoxybenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine typically involves multi-step organic reactions. One common approach is the alkylation of 4-methylpiperidine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine or benzyl derivatives.
Scientific Research Applications
4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trimethoxybenzyl group may play a role in binding to these targets, while the bipiperidine structure can influence the compound’s overall conformation and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2,4,5-trimethoxybenzyl)piperazine
- 1-(2,5-Dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Uniqueness
4-Methyl-1’-(2,4,5-trimethoxybenzyl)-1,4’-bipiperidine is unique due to its bipiperidine structure, which distinguishes it from other similar compounds that typically feature a single piperidine or piperazine ring. This structural difference can lead to variations in chemical reactivity and biological activity, making it a compound of particular interest in research and development.
Properties
Molecular Formula |
C21H34N2O3 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-methyl-1-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperidine |
InChI |
InChI=1S/C21H34N2O3/c1-16-5-11-23(12-6-16)18-7-9-22(10-8-18)15-17-13-20(25-3)21(26-4)14-19(17)24-2/h13-14,16,18H,5-12,15H2,1-4H3 |
InChI Key |
HLFVGCRPYPOGGI-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(biphenyl-4-yloxy)-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B247497.png)
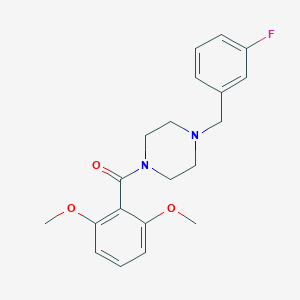
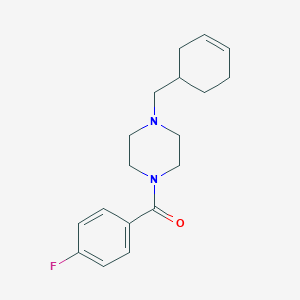
![(2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B247502.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
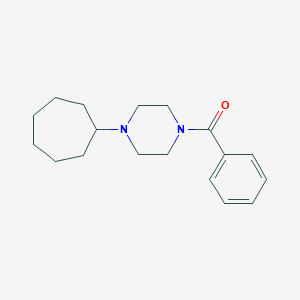
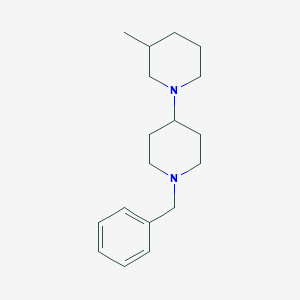
![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)
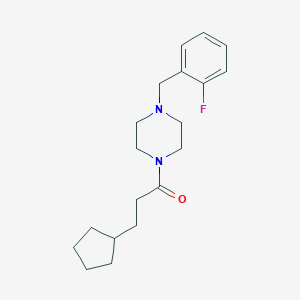
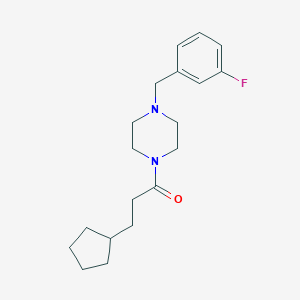
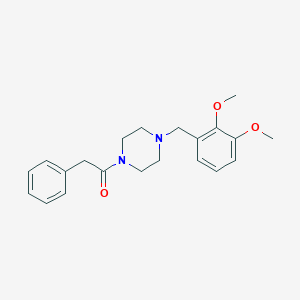
![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
![2-(4-Chlorophenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247518.png)
